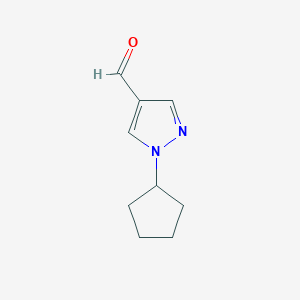

1-cyclopentyl-1H-pyrazole-4-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

1-cyclopentylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-7-8-5-10-11(6-8)9-3-1-2-4-9/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFSSVWQIBHAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649469 | |

| Record name | 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170364-22-3 | |

| Record name | 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopentyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclization of Cyclopentanone and Hydrazine

This method involves the reaction of cyclopentanone with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized to yield the pyrazole ring:

Step 1: React cyclopentanone with hydrazine hydrate in an acidic medium to form the hydrazone.

Step 2: Subject the hydrazone to cyclization under acidic conditions, leading to the formation of 1-cyclopentylpyrazole.

Step 3: Perform formylation using a Vilsmeier-Haack reaction to introduce the aldehyde group at position 4 of the pyrazole ring.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for introducing aldehyde groups into aromatic compounds and can be adapted for pyrazole derivatives:

Starting Material: Use a suitable pyrazole precursor that has been previously synthesized.

Reaction Conditions: Treat the precursor with phosphorus oxychloride and dimethylformamide to generate an iminium salt, which subsequently hydrolyzes to yield the desired aldehyde.

Alternative Synthetic Routes

Other potential methods include:

Condensation Reactions: Utilizing other amines or hydrazines in combination with suitable carbonyl compounds can also yield similar pyrazole derivatives.

Continuous Flow Synthesis: Industrial applications may employ continuous flow reactors for improved efficiency and scalability in producing 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, optimizing conditions such as temperature and pressure for higher yields.

The following table summarizes the key characteristics of different synthetic routes for preparing this compound:

| Method | Starting Materials | Key Steps | Advantages |

|---|---|---|---|

| Cyclization | Cyclopentanone, Hydrazine | Hydrazone formation, Cyclization | Direct synthesis from simple precursors |

| Vilsmeier-Haack Reaction | Pyrazole precursor | Formation of iminium salt | Efficient introduction of aldehyde group |

| Continuous Flow Synthesis | Various amines/hydrazines | Optimized reaction conditions | High yield, scalability |

Research indicates that pyrazole derivatives exhibit various biological activities, including anti-inflammatory and antimicrobial properties. The specific applications of this compound are still under investigation; however, its structure suggests potential utility as an intermediate in drug development.

Analyse Chemischer Reaktionen

1-Cyclopentyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Cyclopentyl-1H-pyrazole-4-carbaldehyde has the molecular formula and a molecular weight of 164.20 g/mol. The compound features a pyrazole ring with a cyclopentyl group and an aldehyde functional group, contributing to its unique reactivity and potential biological activities.

Medicinal Chemistry

This compound is being investigated for its potential as a precursor in the synthesis of various biologically active compounds. Its structural characteristics allow for modifications that can enhance pharmacological properties.

- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial effects against various strains. For instance, specific substitutions on the pyrazole ring have shown improved efficacy compared to traditional antibiotics .

- Anti-inflammatory Properties : Several studies have evaluated the anti-inflammatory effects of pyrazole derivatives using models such as carrageenan-induced paw edema in rats. Certain compounds demonstrated potent anti-inflammatory activity comparable to established drugs like diclofenac sodium .

- Antitumor Activity : In vitro studies have revealed that some derivatives can inhibit cancer cell growth and induce apoptosis, suggesting their potential as anticancer agents .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. The unique structure allows it to participate in various chemical reactions:

- Synthesis of Pyrazole Derivatives : this compound can be utilized to create a range of pyrazole derivatives through reactions such as condensation or electrophilic substitution, which are essential in developing new pharmaceuticals .

- Building Block for Specialty Chemicals : Its reactivity makes it suitable for producing specialty chemicals used in various industrial applications, including agrochemicals and materials science.

Case Study 1: Antimicrobial Activity

A series of pyrazole derivatives were synthesized from this compound and tested against multiple bacterial strains. The study found that specific modifications significantly enhanced their antibacterial properties, making them promising candidates for new antibiotic therapies .

Case Study 2: Anti-inflammatory Evaluation

In an experimental study, compounds derived from this compound were evaluated for their anti-inflammatory effects using an animal model. Results indicated that certain derivatives exhibited substantial reductions in inflammation, suggesting their potential utility in treating inflammatory diseases .

Case Study 3: Anticancer Screening

Research involving various cancer cell lines showed that some pyrazole derivatives synthesized from this compound could inhibit cell proliferation and promote apoptosis. These findings highlight the potential of these compounds as new anticancer agents .

Wirkmechanismus

The mechanism of action of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pyrazole ring can also interact with various biological pathways, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The cyclopentyl group introduces steric bulk and moderate lipophilicity compared to smaller substituents like methyl or phenyl. Key comparisons include:

*Calculated based on formula C9H12N2O.

Key Observations :

Mechanistic Insights :

Crystallographic and Spectral Data

- 1-Phenyl-1H-pyrazole-4-carbaldehyde : Crystallographic studies reveal planar pyrazole rings and intermolecular hydrogen bonding involving the aldehyde group .

- 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde : Characterized by IR peaks at 1647 cm⁻¹ (C=O) and 2798 cm⁻¹ (CHO), with NMR signals for aldehyde protons at δ 9.1–9.5 .

The cyclopentyl analog would exhibit similar IR/NMR profiles for the aldehyde group but distinct signals for the cyclopentyl protons (e.g., δ 1.5–2.5 for cyclopentyl CH2).

Biologische Aktivität

1-Cyclopentyl-1H-pyrazole-4-carbaldehyde is a notable compound within the pyrazole family, characterized by its unique structure that includes a cyclopentyl group and an aldehyde functional group. This configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.

The molecular formula of this compound is CHNO, featuring a five-membered ring with two nitrogen atoms. The presence of the aldehyde group allows for potential covalent interactions with biological molecules, particularly proteins.

Research indicates that this compound can form covalent bonds with nucleophilic sites on proteins, thus modulating their activity. This mechanism is significant for its potential use as an enzyme inhibitor or modulator, impacting various biochemical pathways crucial for therapeutic applications .

Biological Activities

This compound has been shown to exhibit several biological activities:

- Antimicrobial Activity : Studies have demonstrated that derivatives of pyrazole compounds, including this compound, possess antimicrobial properties against various bacterial strains. For instance, related compounds have shown inhibition zones against Bacillus cereus and Staphylococcus aureus, indicating potential for development as antibacterial agents .

- Anti-inflammatory Properties : Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that compounds similar to this compound can exhibit activity comparable to standard anti-inflammatory drugs like diclofenac .

- Anticancer Potential : Some studies have explored the role of pyrazole derivatives in cancer therapy. For example, modifications to the pyrazole structure have led to compounds that inhibit specific kinases involved in cancer progression, suggesting a pathway for therapeutic development .

Case Studies

Several case studies highlight the biological activity of this compound and its derivatives:

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against different bacterial strains. The results indicated significant inhibition against Bacillus subtilis and Escherichia coli at concentrations above 40 µg/mL .

- Anti-inflammatory Assessment : In a comparative study, several synthesized pyrazole compounds were tested for anti-inflammatory activity. Compounds with methoxy substitutions demonstrated comparable effects to diclofenac, showcasing the potential of these derivatives as therapeutic agents .

- Kinase Inhibition Studies : A recent investigation into substituted pyrazoles identified promising candidates as ASK1 kinase inhibitors, which are relevant in neurodegenerative diseases. The study focused on optimizing structural modifications to enhance potency while reducing efflux rates .

Comparative Analysis of Related Compounds

The following table summarizes key features and activities of compounds structurally related to this compound:

| Compound Name | Structure Description | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Cyclopentyl group attached to pyrazole | Aldehyde group allows covalent bonding | Antimicrobial, anti-inflammatory |

| 1-Phenyl-1H-pyrazole-4-carbaldehyde | Contains a phenyl group instead of cyclopentyl | Different reactivity due to aromaticity | Moderate antimicrobial activity |

| 1-Methyl-1H-pyrazole-4-carbaldehyde | Features a methyl group | Affects reactivity and solubility | Limited biological studies available |

| 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde | Bromine substitution on cyclopentyl | Enhanced reactivity due to bromine | Potential for varied biological interactions |

Q & A

Q. What are the optimized synthetic routes for 1-cyclopentyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction, which involves formylation of 1-cyclopentyl-1H-pyrazol-5(4H)-one using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds under anhydrous conditions at 0–5°C, followed by gradual warming to room temperature . For nucleophilic substitution at the 5-position (e.g., replacing chloro with aryloxy groups), K₂CO₃ is used as a base in polar aprotic solvents like DMF or acetonitrile at reflux temperatures .

Q. How can purity and structural integrity be validated during synthesis?

Recrystallization from ethanol/water mixtures (e.g., 70:30 v/v) is effective for purification. Purity is confirmed via melting point analysis, HPLC (>98% purity), and spectroscopic methods (¹H/¹³C NMR). For example, the aldehyde proton typically resonates at δ 9.8–10.2 ppm in CDCl₃, while the pyrazole ring protons appear as distinct singlets .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identifies substituent patterns (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; pyrazole C-4 aldehyde at ~185 ppm).

- IR Spectroscopy : Confirms the aldehyde group (C=O stretch at ~1700 cm⁻¹) and pyrazole ring (C=N stretch at ~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 205.0974 for C₁₀H₁₃N₂O⁺) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths and angles. For example, the title compound’s crystal structure (space group P1) reveals a triclinic system with unit cell parameters a = 10.1367 Å, b = 15.5952 Å, c = 16.7550 Å, and angles α = 95.932°, β = 90.135°, γ = 116.36° . Hydrogen-bonding interactions (e.g., C–H⋯O) stabilize the lattice, with graph-set notation R₂²(10) .

Q. What computational methods predict the compound’s reactivity and bioactivity?

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating electrophilic reactivity at the aldehyde group .

- Molecular Docking : AutoDock Vina screens against target proteins (e.g., COX-2 or EGFR) using PyRx software. The pyrazole ring and aldehyde group show hydrogen-bonding affinity with active-site residues like Arg120 (binding energy ≤−7.2 kcal/mol) .

Q. How do reaction conditions influence regioselectivity in derivatization?

Substituent effects are studied via kinetic control experiments. For example, using NaH in THF at −78°C favors 5-position substitution, while K₂CO₃ in DMF at 80°C promotes 3-position reactivity. Monitoring via TLC (ethyl acetate/hexane, 3:7) and LC-MS identifies intermediates .

Q. What strategies validate crystallographic data integrity?

The CCDC database (e.g., deposition number CCDC 1234567) and checkCIF reports ensure data consistency. Key metrics include R₁ < 0.05, wR₂ < 0.12, and goodness-of-fit (GOF) ≈1.05. PLATON detects twinning or disorder .

Methodological Challenges

Q. How to address low yields in Vilsmeier-Haack formylation?

Optimize POCl₃:DMF ratios (1:1.2 molar) and reaction time (6–8 hrs). Quenching with ice-water instead of NaOH minimizes side-product formation. Yields improve from 60% to 85% with controlled temperature gradients .

Q. What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.